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The Glycemia Reduction Approaches in Diabetes: A Comparative Effectiveness (GRADE)

study, sponsored by the National Institute of Diabetes and Digestive and Kidney Diseases

(NIDDK), provides crucial long-term data on the comparative effectiveness of four commonly

used glucose-lowering medications when added to metformin in a diverse population with type

2 diabetes. This technical guide summarizes the core findings, experimental protocols, and key

takeaways for researchers, scientists, and drug development professionals.

Data Presentation
The following tables summarize the quantitative data from the GRADE study, offering a clear

comparison of the four treatment arms: insulin glargine, liraglutide, glimepiride, and sitagliptin.

Table 1: Baseline Characteristics of Study Participants[1]
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Characteris
tic

Glargine
(n=1263)

Liraglutide
(n=1262)

Glimepiride
(n=1254)

Sitagliptin
(n=1268)

Total
(N=5047)

Age (years),

mean ± SD
57.3 ± 10.0 57.4 ± 9.8 57.2 ± 10.1 57.0 ± 10.1 57.2 ± 10.0

Male Sex, n

(%)
805 (63.7) 808 (64.0) 794 (63.3) 805 (63.5) 3212 (63.6)

Race/Ethnicit

y, n (%)

White 829 (65.6) 828 (65.6) 823 (65.6) 836 (65.9) 3316 (65.7)

Black 251 (19.9) 245 (19.4) 248 (19.8) 255 (20.1) 999 (19.8)

Hispanic 231 (18.3) 235 (18.6) 229 (18.3) 234 (18.5) 929 (18.4)

HbA1c (%),

mean ± SD
7.5 ± 0.5 7.5 ± 0.5 7.5 ± 0.5 7.5 ± 0.5 7.5 ± 0.5

BMI ( kg/m ²),

mean ± SD
34.2 ± 6.8 34.4 ± 7.0 34.3 ± 6.7 34.4 ± 6.8 34.3 ± 6.8

Diabetes

Duration

(years), mean

± SD

4.2 ± 2.8 4.2 ± 2.7 4.2 ± 2.8 4.2 ± 2.8 4.2 ± 2.8

History of

CVD, n (%)
81 (6.4) 82 (6.5) 80 (6.4) 84 (6.6) 327 (6.5)

Table 2: Glycemic Outcomes

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1178969?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Outcome Glargine Liraglutide Glimepiride Sitagliptin

Primary

Outcome: Time

to HbA1c ≥ 7.0%

Participants

Reaching

Outcome, n (%)

846 (67) 858 (68) 903 (72) 976 (77)

Median Time to

Outcome (years)
2.4 2.4 2.2 1.9

Secondary

Outcome: Time

to HbA1c > 7.5%

Participants

Reaching

Outcome, n (%)

493 (39) 581 (46) 627 (50) 697 (55)

Table 3: Microvascular and Cardiovascular Outcomes (Hazard Ratios vs. Other Groups

Combined)
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Outcome Glargine Liraglutide Glimepiride Sitagliptin

Any

Cardiovascular

Disease

1.1 (0.9-1.3) 0.7 (0.6-0.9) 1.1 (0.9-1.4) 1.2 (1.0-1.5)

MACE-3

(nonfatal MI,

nonfatal stroke,

CV death)

- - - -

Hospitalization

for Heart Failure
- 0.49 (0.28-0.86) - -

Moderately

Increased

Albuminuria

No significant

difference

No significant

difference

No significant

difference

No significant

difference

Diabetic

Peripheral

Neuropathy

No significant

difference

No significant

difference

No significant

difference

No significant

difference

Table 4: Adverse Events

Adverse Event Glargine Liraglutide Glimepiride Sitagliptin

Severe

Hypoglycemia, %

of participants[2]

1.3 1.0 2.2 0.7

Gastrointestinal

Side Effects
- More frequent - -

Weight Change

at 4 years (kg),

mean[3]

-0.61 -3.5 -0.73 -2.0

Experimental Protocols
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Study Design and Participants
The GRADE study was a multicenter, parallel-group, comparative effectiveness randomized

clinical trial conducted at 36 U.S. centers.[4] Eligible participants were adults with type 2

diabetes for less than 10 years, an HbA1c between 6.8% and 8.5%, and were taking

metformin.[5] A total of 5,047 participants from diverse racial and ethnic backgrounds were

randomized to one of four treatment groups.[4]

Metformin Run-in and Dose Titration
Prior to randomization, all participants entered a run-in period to optimize their metformin dose

to a target of 2,000 mg/day, or the maximum tolerated dose.[6] Following randomization, the

assigned study medication was initiated and titrated to the maximal effective and tolerated dose

according to the following protocols:

Insulin Glargine: Initiated at 10 units/day and titrated weekly based on self-monitored fasting

blood glucose to a target of <100 mg/dL.

Liraglutide: Initiated at 0.6 mg/day and increased to 1.2 mg/day after one week, and then to

1.8 mg/day after another week, if tolerated.

Glimepiride: Initiated at 1 mg/day and increased every two weeks in increments of 1 mg, up

to a maximum of 8 mg/day, based on glycemic response.

Sitagliptin: Administered at a fixed dose of 100 mg/day.

Outcome Assessment
Primary Metabolic Outcome: The primary outcome was the time to the first occurrence of a

glycated hemoglobin (HbA1c) level of 7.0% or higher, which was confirmed by a subsequent

measurement within 3 months.[5] HbA1c was measured quarterly at a central laboratory.

Secondary Metabolic Outcome: A secondary outcome was the time to a confirmed HbA1c

level greater than 7.5%.

Microvascular Outcomes: Assessed annually and included diabetic peripheral neuropathy

(using the Michigan Neuropathy Screening Instrument), and moderately or severely

increased albuminuria.[7]
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Cardiovascular Outcomes: Cardiovascular events were prospectively collected and

adjudicated by an independent committee.[8] Key outcomes included major adverse

cardiovascular events (MACE), defined as a composite of nonfatal myocardial infarction,

nonfatal stroke, and cardiovascular death, as well as hospitalization for heart failure.[8]

Adverse Events: Information on adverse events, including severe hypoglycemia and

gastrointestinal symptoms, was systematically collected at each study visit.

Mandatory Visualization
GRADE Study Experimental Workflow
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Caption: Workflow of the NIDDK GRADE study from screening to outcome assessment.
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Signaling Pathways of Investigated Drug Classes

Liraglutide (GLP-1 RA) Sitagliptin (DPP-4i) Glimepiride (Sulfonylurea) Insulin Glargine (Basal Insulin)

Liraglutide
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Sitagliptin
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Insulin Secretion

Glimepiride
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ATP-sensitive K+ Channel

KATP Channel Closure

Membrane Depolarization

↑ Ca2+ Influx

↑ Insulin Secretion
(Glucose-independent)

Insulin Glargine

Insulin Receptor
(Liver, Muscle, Adipose)

↑ Glucose Uptake ↓ Hepatic Glucose Production
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Caption: Simplified signaling pathways of the four glucose-lowering drug classes.
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Core Takeaways for Researchers and Drug
Development Professionals
The GRADE study offers several key insights that are critical for the future of type 2 diabetes

research and drug development:

Durability of Glycemic Control: While all four medications effectively lowered HbA1c when

added to metformin, insulin glargine and liraglutide demonstrated superior durability in

maintaining glycemic targets over the long term. Sitagliptin was the least effective in this

regard. This highlights the importance of considering the long-term efficacy profile of new

anti-diabetic agents.

Cardiovascular Benefits in a Lower-Risk Population: Liraglutide was associated with a lower

risk of any cardiovascular disease compared to the other three medications combined.[9]

This finding is significant as the GRADE cohort was at a relatively low cardiovascular risk at

baseline, suggesting that the cardiovascular benefits of GLP-1 receptor agonists may extend

to a broader population of patients with type 2 diabetes.

Microvascular Outcomes: There were no significant differences among the four treatment

groups in the incidence of microvascular complications, including nephropathy and

peripheral neuropathy.[9] This suggests that with good glycemic control, the specific second-

line agent may be less critical for microvascular risk reduction.

Adverse Event Profiles: The study confirmed the known side effect profiles of the

medications. Glimepiride was associated with a higher risk of severe hypoglycemia, although

the overall incidence was low.[2] Liraglutide was associated with more frequent

gastrointestinal side effects.[3] These findings underscore the importance of balancing

glycemic efficacy with the tolerability and safety of new therapies.

Personalized Medicine: The differential responses to the four medications suggest that a

"one-size-fits-all" approach to second-line therapy is not optimal. Future research should

focus on identifying biomarkers and patient characteristics that can predict the response to

specific glucose-lowering agents, paving the way for more personalized treatment strategies

in type 2 diabetes. The GRADE study provides a rich dataset for such secondary analyses.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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